PRDX1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

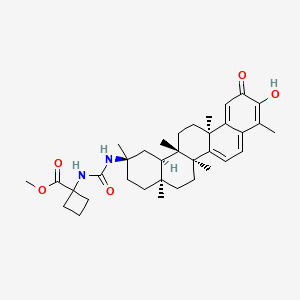

C35H48N2O5 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C35H48N2O5/c1-21-22-9-10-25-32(4,23(22)19-24(38)27(21)39)16-18-34(6)26-20-31(3,15-13-30(26,2)14-17-33(25,34)5)36-29(41)37-35(11-8-12-35)28(40)42-7/h9-10,19,26,39H,8,11-18,20H2,1-7H3,(H2,36,37,41)/t26-,30-,31-,32+,33-,34+/m1/s1 |

InChI Key |

VRZYWQDMGPXURI-ZIMIRHEFSA-N |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)NC(=O)NC6(CCC6)C(=O)OC)C)C)C)C)O |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)NC(=O)NC6(CCC6)C(=O)OC)C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

PRDX1-IN-2: A Deep Dive into its Mechanism of Action as a Peroxiredoxin 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1). PRDX1 is a key antioxidant enzyme frequently overexpressed in various cancers, playing a crucial role in detoxifying reactive oxygen species (ROS) and promoting cancer cell survival and proliferation.[1][2] this compound has emerged as a promising tool for investigating the therapeutic potential of targeting PRDX1 in oncology.

Core Mechanism of Action

This compound, also identified as compound 15, is a selective inhibitor of the antioxidant enzyme Peroxiredoxin 1 (PRDX1) with an IC50 of 0.35 μM.[3] Its primary mechanism of action revolves around the disruption of cellular redox homeostasis, leading to a cascade of events that culminate in cancer cell apoptosis and cell cycle arrest.[3]

The inhibition of PRDX1 by this compound leads to an accumulation of intracellular ROS.[3] This increase in oxidative stress is a key initiating event that triggers downstream cellular responses. One of the primary consequences of elevated ROS is the depolarization of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential and subsequent mitochondrial dysfunction.[3] This mitochondrial-mediated pathway is a central component of the apoptotic process induced by this compound.

Furthermore, the inhibitor has been shown to induce G2/M cell cycle arrest in colon cancer cells, which contributes to its antiproliferative activity.[3] In vivo studies using a colorectal cancer cell xenograft model have demonstrated that this compound can successfully inhibit tumor growth through the induction of apoptosis, with good tolerance in the animal models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.35 μM | SW620 | [3] |

| Activity | Concentration Range | Duration | Effect | Cell Line | Reference |

| Increased ROS levels | 0.5-2 μM | 48 h | Dose-dependent increase | SW620 | [3] |

| Apoptosis induction | 0.25-2 μM | 48 h | Regulation of pro- and anti-apoptotic marker proteins | SW620 | [3] |

| G2/M cell cycle arrest | 0.5, 1, 2 μM | 48 h | - | Colon cancer cells | [3] |

| In vivo tumor growth inhibition | 2 mg/kg (i.g.) | Once a day for 16 days | Inhibition of tumor growth | Colorectal cancer cell xenograft | [3] |

Signaling Pathways

The inhibition of PRDX1 by this compound perturbs several signaling pathways that are regulated by the redox state of the cell. PRDX1 is known to interact with and regulate the activity of various signaling proteins, including those involved in apoptosis and cell proliferation.

Caption: Mechanism of action of this compound.

In a broader context, PRDX1 is involved in complex signaling networks. In the cytoplasm, PRDX1 can suppress apoptosis by interacting with key signaling molecules like ASK1, p66Shc, and components of the JNK pathway.[1] In the nucleus, oligomeric PRDX1 can directly bind to transcription factors such as p53, c-Myc, and NF-κB, thereby influencing gene expression related to cell death and survival.[1]

Caption: PRDX1 protein interaction network.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory techniques and the available information on the effects of the compound.

1. PRDX1 Inhibition Assay (IC50 Determination)

-

Principle: This assay measures the enzymatic activity of PRDX1 in the presence of varying concentrations of the inhibitor. The activity is typically monitored by following the consumption of a reducing equivalent, such as NADPH, in a coupled enzyme system.

-

Protocol:

-

Recombinant human PRDX1 is incubated with a reaction mixture containing thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH.

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Measurement of Intracellular ROS Levels

-

Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.

-

Protocol:

-

SW620 cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with this compound at the desired concentrations (0.5-2 μM) for 48 hours.

-

The cells are then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

The increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.

-

3. Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: This assay uses a cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in potential leads to a loss of dye from the mitochondria and a decrease in fluorescence.

-

Protocol:

-

SW620 cells are treated with this compound as described above.

-

The cells are then stained with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester), following the manufacturer's protocol.

-

The fluorescence is analyzed by flow cytometry or fluorescence microscopy.

-

A shift in the fluorescence signal (e.g., a decrease in red fluorescence and an increase in green fluorescence for JC-1) indicates depolarization of the mitochondrial membrane.

-

4. Apoptosis Assay

-

Principle: Apoptosis is often assessed by detecting the externalization of phosphatidylserine on the cell surface using Annexin V and the loss of membrane integrity using a vital dye like propidium iodide (PI).

-

Protocol:

-

SW620 cells are treated with this compound (0.25-2 μM) for 48 hours.

-

The cells are harvested and washed with a binding buffer.

-

The cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive) is quantified.

-

5. Cell Cycle Analysis

-

Principle: This method involves staining the cellular DNA with a fluorescent dye and analyzing the DNA content of the cell population by flow cytometry.

-

Protocol:

-

Colon cancer cells are treated with this compound (0.5, 1, 2 μM) for 48 hours.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

-

6. In Vivo Tumor Xenograft Study

-

Principle: This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Human colorectal cancer cells (e.g., SW620) are subcutaneously injected into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives this compound (e.g., 2 mg/kg, intragastrically) daily for a specified period (e.g., 16 days). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Caption: Experimental workflow for this compound characterization.

References

The Cellular Function of PRDX1-IN-2: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Functions and Mechanisms of the Peroxiredoxin 1 Inhibitor, PRDX1-IN-2

Introduction

Peroxiredoxin 1 (PRDX1) is a ubiquitous and highly abundant antioxidant enzyme that plays a critical role in cellular redox homeostasis by catalyzing the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite.[1][2] Beyond its canonical role in detoxifying reactive oxygen species (ROS), PRDX1 is increasingly recognized as a key modulator of various signaling pathways that govern cell proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is implicated in a range of pathologies, most notably in cancer, where it often contributes to tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, PRDX1 has emerged as a promising therapeutic target for the development of novel anticancer agents.

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of PRDX1. We will delve into its mechanism of action, its effects on cellular functions, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of redox biology and oncology.

This compound: A Selective Peroxiredoxin 1 Inhibitor

This compound is a small molecule compound identified as a selective inhibitor of the antioxidant enzyme Peroxiredoxin 1. Its inhibitory action on PRDX1 leads to a cascade of cellular events, primarily driven by the accumulation of intracellular ROS.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and other relevant PRDX1 inhibitors.

| Inhibitor | Target | IC50 (µM) | Cell Line | Assay Type | Reference |

| This compound | PRDX1 | 0.35 | - | Enzyme Inhibition | [6] |

| PRDX1-IN-1 | PRDX1 | 0.164 | - | Enzyme Inhibition | [7] |

| Compound | Cell Line | Concentration (µM) | Effect | Assay Type | Reference |

| This compound | SW620 (colorectal cancer) | 0.5 - 2 | Dose-dependent increase in ROS levels | Not Specified | [6] |

| This compound | SW620 (colorectal cancer) | 0.5, 1, 2 | Induction of apoptosis and G2/M cell cycle arrest | Not Specified | [6] |

| This compound | SW620 (colorectal cancer) | 0.25 - 2 | Induction of apoptosis via mitochondrial dysfunction | Not Specified | [6] |

| In Vivo Study | Compound | Dose | Administration | Model | Effect | Reference |

| Colorectal Cancer Xenograft | This compound | 2 mg/kg | Intragastric; once a day for 16 days | Colorectal cancer cell xenograft | Inhibition of tumor growth | [6] |

Core Cellular Functions and Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the peroxidase activity of PRDX1. This inhibition disrupts the cellular redox balance, leading to an accumulation of intracellular ROS, particularly hydrogen peroxide (H₂O₂). The elevated ROS levels then trigger a series of downstream cellular responses, culminating in apoptosis and cell cycle arrest in cancer cells.

Induction of Oxidative Stress

By inhibiting PRDX1, this compound effectively disables a key cellular antioxidant defense mechanism. This leads to a dose-dependent increase in intracellular ROS levels.[6] This state of oxidative stress is a critical initiating event for the subsequent cellular effects of the inhibitor.

Induction of Apoptosis

The accumulation of ROS induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This is characterized by the depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction.[6] The compromised mitochondrial integrity results in the release of pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death. Western blot analyses have shown that treatment with PRDX1 inhibitors leads to the cleavage of caspase-3 and PARP, hallmark indicators of apoptosis.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in colon cancer cells.[6] This effect likely contributes to its antiproliferative activity. The precise molecular mechanisms linking PRDX1 inhibition to G2/M arrest are an area of ongoing investigation but are thought to be related to the cellular response to oxidative DNA damage.

Signaling Pathways Modulated by PRDX1 Inhibition

PRDX1 is a central node in a complex network of signaling pathways. Its inhibition by this compound can therefore have far-reaching effects on cellular function.

Apoptosis Signaling Pathway

The inhibition of PRDX1 by this compound directly impacts the intrinsic apoptosis pathway. The resulting increase in ROS leads to mitochondrial outer membrane permeabilization (MOMP), a key event in this pathway.

NF-κB Signaling Pathway

PRDX1 has been shown to enhance the transactivation potential of NF-κB.[5] By regulating intracellular H₂O₂ levels, PRDX1 can influence the phosphorylation of NF-κB subunits, a critical step in its activation. Inhibition of PRDX1 would be expected to modulate this pathway, although the precise downstream consequences in the context of this compound require further investigation.

mTOR/p70S6K Signaling Pathway

PRDX1 promotes tumorigenesis in certain cancers through the regulation of the mTOR/p70S6K pathway.[5] This pathway is a central regulator of cell growth and proliferation. Inhibition of PRDX1 could potentially disrupt this pathway, contributing to the anti-proliferative effects of this compound.

PTEN-AKT Signaling Pathway

PRDX1 can protect the tumor-suppressive function of the phosphatase and tensin homolog (PTEN) from oxidative inactivation.[5][8] PTEN is a critical negative regulator of the pro-survival PI3K/AKT signaling pathway. By preserving PTEN activity, PRDX1 can suppress tumor growth in some contexts. Conversely, inhibition of PRDX1 could lead to the inactivation of PTEN, potentially activating the AKT pathway. However, other studies have shown that PRDX1 inhibition can suppress AKT signaling.[7] This highlights the context-dependent role of PRDX1 in this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of PRDX1 inhibitors like this compound.

PRDX1 Enzyme Inhibition Assay

This assay quantitatively measures the inhibitory effect of a compound on the peroxidase activity of PRDX1.

Materials:

-

Recombinant human PRDX1 protein

-

This compound or other test compounds

-

HEPES buffer (20 mM, pH 7.4)

-

EDTA (5 mM)

-

Cofactor A (5 µM)

-

Cofactor B (2 µM)

-

NADPH (300 µM)

-

Hydrogen peroxide (H₂O₂) (200 µM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction buffer containing HEPES, EDTA, cofactor A, cofactor B, and NADPH.

-

Add 120 µL of the reaction buffer to each well of a 96-well plate.

-

Prepare serial dilutions of the test compound (e.g., this compound) at the desired concentrations.

-

Incubate the test compounds with recombinant PRDX1 protein (final concentration 200 nM) at 37°C for 25 minutes.

-

Add the pre-incubated enzyme-inhibitor mixture to the wells containing the reaction buffer.

-

Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH is monitored as a decrease in absorbance.

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

SW620 colorectal cancer cells (or other relevant cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the test compound (e.g., this compound, 0.25-2 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in apoptosis.

Materials:

-

SW620 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After treatment, harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

SW620 colorectal cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of SW620 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intragastric gavage) daily for a specified period (e.g., 16 days).

-

Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

Conclusion

This compound represents a valuable research tool for investigating the multifaceted roles of PRDX1 in cellular physiology and pathology. Its ability to selectively inhibit PRDX1 and induce oxidative stress provides a powerful means to probe the intricate connections between redox signaling and critical cellular processes such as apoptosis and cell cycle regulation. The data summarized and the protocols detailed in this guide offer a solid foundation for researchers aiming to further elucidate the therapeutic potential of targeting PRDX1 in cancer and other diseases characterized by redox dysregulation. Further studies are warranted to fully unravel the complex downstream effects of PRDX1 inhibition and to optimize the development of PRDX1-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative analysis the characterization of peroxiredoxins in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Bound Peroxiredoxin-1 Serves as a Biomarker for In Vivo Detection of Sessile Serrated Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxiredoxin 2 is required for the redox mediated adaptation to exercise - PMC [pmc.ncbi.nlm.nih.gov]

PRDX1-IN-2 and Oxidative Stress: A Technical Guide for Researchers

An In-depth Examination of a Selective Peroxiredoxin 1 Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), for researchers, scientists, and drug development professionals. We delve into its mechanism of action, its intricate relationship with oxidative stress, and its potential as a therapeutic agent in colorectal cancer. This document compiles quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a deeper understanding and further investigation of this compound.

Core Concepts: PRDX1 and Oxidative Stress in Cancer

Peroxiredoxin 1 (PRDX1) is a crucial antioxidant enzyme that plays a pivotal role in maintaining cellular homeostasis by detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). In numerous cancer types, including colorectal cancer, PRDX1 is often overexpressed, contributing to tumor cell survival, proliferation, and resistance to therapy by mitigating oxidative stress-induced damage.

The inhibition of PRDX1 presents a promising therapeutic strategy to selectively target cancer cells, which often exhibit a higher basal level of ROS compared to normal cells. By disabling this key antioxidant defense mechanism, the resulting accumulation of intracellular ROS can trigger a cascade of events leading to cellular damage and, ultimately, apoptosis (programmed cell death).

This compound: A Selective Inhibitor of PRDX1

This compound (also referred to as compound 15) is a selective and potent inhibitor of PRDX1 with an IC₅₀ of 0.35 µM. Its selectivity for PRDX1 over other peroxiredoxin isoforms makes it a valuable tool for studying the specific roles of PRDX1 and a promising candidate for targeted cancer therapy.

Mechanism of Action

This compound exerts its anticancer effects primarily by inducing overwhelming oxidative stress within cancer cells. By inhibiting PRDX1, the cell's capacity to neutralize ROS is significantly diminished. This leads to a cascade of downstream events, including mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis.

dot graph "PRDX1_IN_2_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="Peroxiredoxin 1 (PRDX1)", fillcolor="#FBBC05"]; ROS [label="Increased\nReactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorGrowth [label="Inhibition of\nTumor Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> ROS [label="Reduces\n(Inhibition blocks this)"]; ROS -> Mitochondria [label="Induces"]; Mitochondria -> Apoptosis [label="Leads to"]; PRDX1_IN_2 -> CellCycle; CellCycle -> TumorGrowth; Apoptosis -> TumorGrowth; }

Figure 1: Mechanism of action of this compound in inducing cancer cell death.

Quantitative Effects of this compound on Colorectal Cancer Cells

The following tables summarize the dose-dependent effects of this compound on the human colorectal cancer cell line SW620 after 48 hours of treatment.

Table 1: Induction of Reactive Oxygen Species (ROS)

| This compound (µM) | ROS-Positive Cells (%) |

| 0 (Control) | 6.3 |

| 0.5 | Not Reported |

| 1.0 | 19.5 |

| 2.0 | 40.6 |

Table 2: Induction of Apoptosis

| This compound (µM) | Total Apoptotic Cells (%) |

| 0 (Control) | 19.0 |

| 1.0 | 54.7 |

| 2.0 | Not Reported |

Table 3: Cell Cycle Arrest

| This compound (µM) | Cells in G2/M Phase (%) |

| 0.5 | 7.1 |

| 1.0 | Not Reported |

| 2.0 | 17.4 |

Table 4: In Vivo Antitumor Efficacy

| Treatment (2 mg/kg, i.p., 16 days) | Tumor Growth Inhibition |

| This compound | Significant |

Note: The in vivo data indicates successful tumor growth inhibition with this compound at a dose of 2 mg/kg administered intraperitoneally daily for 16 days in a colorectal cancer cell xenograft model, with the compound being well-tolerated.[1]

Signaling Pathways Implicated in PRDX1 Function and Inhibition

PRDX1 is known to intersect with several critical signaling pathways that regulate cell survival, proliferation, and death. While the direct effects of this compound on these pathways are still under investigation, inhibiting PRDX1 is expected to modulate their activity due to the resulting increase in oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, PRDX1 contributes to the maintenance of redox homeostasis, which in turn influences Nrf2 activity. Knockdown of PRDX1 has been shown to result in a significant reduction of Nrf2, leading to decreased expression of downstream antioxidant genes like GPX4. This suggests that PRDX1 inhibition by compounds like this compound could suppress the Nrf2-mediated antioxidant defense, further exacerbating oxidative stress.

dot graph "Nrf2_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="PRDX1", fillcolor="#FBBC05"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., GPX4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> Nrf2 [label="Positively Regulates"]; Nrf2 -> Antioxidant_Genes [label="Induces Transcription"]; Antioxidant_Genes -> Cell_Survival [label="Promotes"]; }

Figure 2: Postulated effect of this compound on the Nrf2 signaling pathway.

Apoptosis and Cell Survival Pathways (p53, NF-κB, MAPK)

Oxidative stress is a potent activator of various signaling cascades that determine cell fate.

-

p53: The tumor suppressor p53 can be activated by oxidative stress and, in turn, induce apoptosis. The accumulation of ROS following PRDX1 inhibition can lead to DNA damage, a known activator of the p53 pathway.

-

NF-κB: The transcription factor NF-κB plays a dual role in cancer, promoting both survival and inflammation. PRDX1 has been shown to regulate NF-κB activity. Inhibition of PRDX1 could therefore modulate NF-κB signaling, although the context-dependent outcomes require further investigation.

-

MAPK Pathways (JNK, p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated kinases that are strongly induced by oxidative stress and can promote apoptosis.

dot graph "Apoptosis_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="PRDX1", fillcolor="#FBBC05"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#FBBC05"]; JNK_p38 [label="JNK/p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> ROS [label="Reduces\n(Inhibition blocks this)"]; ROS -> p53 [label="Activates"]; ROS -> NF_kB [label="Modulates"]; ROS -> JNK_p38 [label="Activates"]; p53 -> Apoptosis [label="Induces"]; JNK_p38 -> Apoptosis [label="Induces"]; }

Figure 3: Intersection of PRDX1 inhibition with key apoptosis and survival pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound.

Measurement of Intracellular ROS

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

-

Seed SW620 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for 48 hours.

-

After treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the fluorescence intensity of DCF by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

dot graph "ROS_Measurement_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Cell_Culture [label="Seed and Culture\nSW620 Cells", fillcolor="#FFFFFF"]; Treatment [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS", fillcolor="#FFFFFF"]; Staining [label="Incubate with\nDCFH-DA", fillcolor="#FBBC05"]; Wash2 [label="Wash with PBS", fillcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#FFFFFF"]; Analysis [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Wash1; Wash1 -> Staining; Staining -> Wash2; Wash2 -> Harvest; Harvest -> Analysis; }

Figure 4: Experimental workflow for measuring intracellular ROS levels.

Apoptosis Assay

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Seed SW620 cells and treat them with this compound as described for the ROS assay.

-

Harvest the cells, including any floating cells in the medium, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. FITC is detected in the FL1 channel (green), and PI is detected in the FL2 channel (red).

Cell Cycle Analysis

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed and treat SW620 cells with this compound as previously described.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The PI fluorescence is typically measured in the FL2 channel.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Seed and treat SW620 cells with this compound.

-

After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells by flow cytometry. Green fluorescence (monomers) is detected in the FL1 channel, and red fluorescence (aggregates) is detected in the FL2 channel.

-

The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.

Conclusion and Future Directions

This compound is a promising selective inhibitor of PRDX1 that effectively induces oxidative stress, leading to mitochondrial dysfunction, cell cycle arrest, and apoptosis in colorectal cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

Future research should focus on elucidating the precise molecular interactions of this compound with PRDX1 and its impact on various signaling pathways. Investigating the efficacy of this compound in combination with other chemotherapeutic agents or radiation therapy could also unveil synergistic effects and novel treatment strategies for colorectal and other cancers characterized by PRDX1 overexpression. Furthermore, a deeper understanding of the Nrf2 pathway's role in the response to PRDX1 inhibition may provide insights into potential resistance mechanisms and strategies to overcome them.

References

The Role of PRDX1-IN-2 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme frequently overexpressed in various cancers, including colorectal cancer. Inhibition of PRDX1 by this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequently triggering programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, focusing on its effects in the colorectal cancer cell line SW620. We will detail the quantitative effects of this compound on cellular processes, outline the experimental protocols for assessing its apoptotic activity, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction to PRDX1 and its Role in Cancer

Peroxiredoxin 1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in maintaining cellular homeostasis by detoxifying reactive oxygen species (ROS). In many cancer types, the expression of PRDX1 is upregulated, which helps malignant cells to cope with increased oxidative stress associated with rapid proliferation and metabolic activity. By neutralizing ROS, PRDX1 promotes cancer cell survival and resistance to therapy. Therefore, selective inhibition of PRDX1 presents a promising therapeutic strategy to sensitize cancer cells to oxidative stress-induced cell death mechanisms like apoptosis.

This compound: A Selective PRDX1 Inhibitor

This compound (also referred to as compound 15 in some literature) is a potent and selective inhibitor of PRDX1.[1][2]

| Parameter | Value | Reference |

| Target | Peroxiredoxin 1 (PRDX1) | [1][2] |

| IC50 | 0.35 μM | [1][2] |

| Cell Line | SW620 (colorectal cancer) | [1][3] |

The Role of this compound in Inducing Apoptosis

This compound induces apoptosis in colorectal cancer cells through a multi-faceted mechanism that originates from the inhibition of PRDX1's antioxidant function.[1][3]

Induction of Oxidative Stress

The primary mechanism initiated by this compound is the accumulation of intracellular ROS. By inhibiting PRDX1, the cell's capacity to neutralize peroxides is diminished, leading to a state of oxidative stress.

| Treatment | Effect on ROS Levels in SW620 cells | Reference |

| This compound (0.5-2 μM, 48 h) | Dose-dependent increase in ROS levels | [1] |

Disruption of Mitochondrial Function

The excess ROS generated by PRDX1 inhibition directly impacts the integrity and function of mitochondria, key organelles in the regulation of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential (MMP).[1][3]

| Treatment | Effect on Mitochondrial Membrane Potential in SW620 cells | Reference |

| This compound | Dose-dependent decrease | [1][4] |

Regulation of Apoptotic Proteins

The mitochondrial dysfunction triggered by this compound leads to the modulation of key proteins involved in the intrinsic apoptotic pathway.[1] This includes the downregulation of anti-apoptotic proteins and the release of pro-apoptotic factors from the mitochondria.

| Protein | Effect of this compound Treatment in SW620 cells | Reference |

| Bcl-2 | Down-regulated | [1] |

| Bcl-xL | Down-regulated | [1] |

| Cytochrome C | Increased expression (indicative of release from mitochondria) | [1] |

| γ-H2AX | Accumulated (marker of DNA damage) | [1] |

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in colon cancer cells.[1] This arrest can be a prelude to apoptosis, preventing damaged cells from proliferating.

| Treatment | Effect on Cell Cycle in Colon Cancer Cells | Reference |

| This compound (0.5, 1, 2 μM, 48 h) | G2/M phase arrest | [1] |

In Vivo Antitumor Activity

The pro-apoptotic effects of this compound translate to antitumor efficacy in vivo. In a colorectal cancer cell xenograft model, oral administration of this compound successfully inhibited tumor growth, an effect attributed to the induction of apoptosis within the tumor tissue.[1]

| Treatment | Effect in Colorectal Cancer Xenograft Model | Reference |

| This compound (2 mg/kg, i.g., once a day for 16 days) | Inhibition of tumor growth via induction of apoptosis | [1] |

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic role of this compound.

Cell Culture

-

Cell Line: SW620 (human colorectal adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Caption: Workflow for intracellular ROS detection.

Analysis of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1.

Caption: Workflow for MMP analysis.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining.

Caption: Workflow for apoptosis analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol uses Propidium Iodide (PI) staining to analyze DNA content.

Caption: Workflow for cell cycle analysis.

Western Blot Analysis

-

Sample Preparation: Lyse this compound treated and untreated SW620 cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 30-50 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Cytochrome C, anti-γ-H2AX, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising selective inhibitor of PRDX1 that effectively induces apoptosis in colorectal cancer cells. Its mechanism of action is centered on the induction of oxidative stress, leading to mitochondrial dysfunction, modulation of key apoptotic proteins, and cell cycle arrest. The in vivo efficacy of this compound further underscores its potential as a therapeutic agent for cancers that overexpress PRDX1. The experimental protocols and pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the pro-apoptotic potential of this compound.

References

The Discovery and Synthesis of PRDX1-IN-2: A Selective Inhibitor of Peroxiredoxin 1 for Colorectal Cancer Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin 1 (PRDX1) has emerged as a critical antioxidant enzyme frequently overexpressed in various cancers, playing a pivotal role in protecting tumor cells from oxidative stress-induced damage. This protective mechanism makes PRDX1 a compelling therapeutic target for anticancer drug development. This technical guide details the discovery and synthesis of PRDX1-IN-2, a novel and selective inhibitor of PRDX1. Identified as compound 15 in a series of celastrol urea derivatives, this compound demonstrates potent and selective inhibitory activity against PRDX1 and exhibits significant anti-proliferative effects in colorectal cancer cells. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Reactive oxygen species (ROS) are integral to normal cellular physiology, acting as signaling molecules in various pathways. However, an imbalance leading to excessive ROS levels can inflict oxidative damage on vital cellular components, including proteins, lipids, and DNA, ultimately triggering apoptosis. Cancer cells, with their heightened metabolic activity, often exhibit elevated levels of intracellular ROS. To counteract this, they upregulate antioxidant enzymes, such as Peroxiredoxin 1 (PRDX1), to maintain redox homeostasis and promote survival.

PRDX1, a typical 2-cysteine peroxiredoxin, is a highly efficient peroxidase that reduces hydrogen peroxide and other peroxides. Its overexpression has been documented in numerous human cancers, correlating with tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of PRDX1 presents a promising strategy to disrupt the redox balance in cancer cells, leading to increased oxidative stress and subsequent cell death.

Celastrol, a natural pentacyclic triterpenoid, has been identified as a potent inhibitor of PRDXs. However, its clinical utility is hampered by significant toxicity and off-target effects. This has spurred efforts to develop derivatives of celastrol with improved selectivity and a better safety profile. This compound (compound 15) emerged from these efforts as a selective and potent inhibitor of PRDX1.

Discovery of this compound

The discovery of this compound was the result of a structure-based drug design approach aimed at improving the selectivity of celastrol for PRDX1. A series of urea derivatives of celastrol were synthesized and screened for their inhibitory activity against PRDX1.

Screening and Identification

Among the synthesized compounds, this compound (compound 15) was identified as a lead candidate due to its potent and selective inhibition of PRDX1. It exhibited a half-maximal inhibitory concentration (IC50) of 0.35 μM for PRDX1, while showing significantly weaker activity against other PRDX isoforms (PRDX2–PRDX6), with IC50 values exceeding 50 μM.[1] This high selectivity represents a significant improvement over the parent compound, celastrol.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (μM) |

| PRDX1 | 0.35 |

| PRDX2 | > 50 |

| PRDX3 | > 50 |

| PRDX4 | > 50 |

| PRDX5 | > 50 |

| PRDX6 | > 50 |

Table 2: Binding Affinity of this compound for PRDX1 [1]

| Parameter | Value (μM) |

| Binding Affinity (KD) | 0.37 |

Table 3: Anti-proliferative Activity of this compound in Colorectal Cancer Cells (SW620) [2]

| Parameter | Concentration (μM) | Effect |

| Apoptosis Induction | 0.25 - 2 | Dose-dependent increase |

| Mitochondrial Membrane Potential | 0.5 - 2 | Dose-dependent decrease |

| ROS Levels | 0.5 - 2 | Dose-dependent increase |

| Cell Cycle Arrest | 0.5, 1, 2 | G2/M arrest |

Table 4: In Vivo Efficacy of this compound [2]

| Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Safety Profile |

| Colorectal cancer cell xenograft | 2 mg/kg, i.g. | Once a day for 16 days | Successful inhibition of tumor growth | Well tolerated |

Experimental Protocols

Synthesis of this compound (Compound 15)

Disclaimer: The detailed, step-by-step synthesis protocol for this compound was not available in the public domain at the time of this writing. The following is a general procedure for the synthesis of celastrol urea derivatives, based on available literature.

The synthesis of this compound, a urea derivative of celastrol, likely involves a multi-step process starting from celastrol. The key transformation is the formation of a urea linkage at the C-20 carboxylic acid position of celastrol. A plausible synthetic route would involve:

-

Activation of the Carboxylic Acid: The carboxylic acid group of celastrol is first activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Formation of an Acyl Azide Intermediate: The activated carboxylic acid can then be reacted with sodium azide (NaN3) to form an acyl azide intermediate.

-

Curtius Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which results in the formation of an isocyanate intermediate with the loss of nitrogen gas.

-

Urea Formation: The isocyanate intermediate is then reacted in situ with the desired amine to form the final urea derivative, this compound.

PRDX1 Enzyme Inhibition Assay

The inhibitory activity of this compound against PRDX1 is typically assessed using an in vitro enzyme assay. A common method involves monitoring the consumption of NADPH in a coupled reaction with thioredoxin (Trx) and thioredoxin reductase (TrxR).

-

Recombinant human PRDX1 is incubated with varying concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of H2O2.

-

The peroxidase activity of PRDX1 is coupled to the thioredoxin system, where oxidized Trx is reduced by TrxR at the expense of NADPH.

-

The decrease in NADPH absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays

-

Cell Viability Assay (MTT Assay): Colorectal cancer cells (e.g., SW620) are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured to determine cell viability.

-

Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

-

Mitochondrial Membrane Potential (MMP) Assay: Treated cells are incubated with a fluorescent probe such as JC-1 or TMRM. The change in fluorescence, indicating depolarization of the mitochondrial membrane, is measured by flow cytometry or fluorescence microscopy.

-

Intracellular ROS Measurement: Cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using flow cytometry.

Mandatory Visualizations

Signaling Pathway of PRDX1 Inhibition

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for this compound Discovery

Caption: Discovery workflow for this compound.

Chemical Synthesis Route of this compound

Caption: Plausible synthesis of this compound.

Conclusion

This compound represents a significant advancement in the development of selective PRDX1 inhibitors. Its potent and selective activity against PRDX1, coupled with its demonstrated efficacy in cellular and in vivo models of colorectal cancer, underscores its potential as a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. The detailed data and methodologies presented in this whitepaper provide a solid foundation for further investigation into the therapeutic applications of PRDX1 inhibition. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its efficacy in a broader range of cancer types characterized by PRDX1 overexpression.

References

PRDX1-IN-2: A Selective Covalent Inhibitor of Peroxiredoxin 1 for Colorectal Cancer Therapy

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peroxiredoxin 1 (PRDX1) is a ubiquitously expressed antioxidant enzyme that plays a critical role in cellular redox homeostasis by detoxifying reactive oxygen species (ROS).[1] In numerous cancers, including colorectal cancer, PRDX1 is overexpressed, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] This has positioned PRDX1 as a promising therapeutic target. PRDX1-IN-2, a urea derivative of celastrol, has emerged as a potent and selective covalent inhibitor of PRDX1.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells, supported by detailed experimental protocols and data visualizations.

Introduction to PRDX1

PRDX1 is a typical 2-Cys peroxiredoxin that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.[1][7] Beyond its peroxidase activity, PRDX1 can function as a molecular chaperone, regulating various signaling pathways involved in cell growth, differentiation, and apoptosis.[1][8] Its dual role in both promoting and suppressing tumorigenesis is context-dependent, involving interactions with key signaling molecules such as ASK1, c-Abl, PTEN, and NF-κB.[1][2][8]

This compound: A Selective PRDX1 Inhibitor

This compound (also referred to as compound 15 in its discovery paper) was developed as a selective inhibitor of PRDX1, derived from the natural product celastrol.[4][5][6]

Mechanism of Action

This compound acts as a covalent inhibitor of PRDX1. It selectively binds to the Cysteine-173 (Cys-173) residue of PRDX1.[4][5][6] This covalent modification disrupts the catalytic cycle of PRDX1, leading to the accumulation of intracellular ROS and subsequent induction of apoptosis in cancer cells.

Potency and Selectivity

This compound exhibits potent inhibitory activity against PRDX1 and remarkable selectivity over other PRDX isoforms.[4][5][6]

| Target | IC50 |

| PRDX1 | 0.35 µM |

| PRDX2 | > 50 µM |

| PRDX3 | > 50 µM |

| PRDX4 | > 50 µM |

| PRDX5 | > 50 µM |

| PRDX6 | > 50 µM |

| Table 1: Inhibitory activity of this compound against PRDX isoforms.[5] |

Cellular Effects of this compound in Colorectal Cancer

Increased Intracellular ROS

Treatment of colorectal cancer cells with this compound leads to a dose-dependent increase in intracellular ROS levels. This is a direct consequence of PRDX1 inhibition and the subsequent failure to detoxify cellular peroxides.

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of ROS triggers the intrinsic apoptotic pathway. This compound has been shown to decrease the mitochondrial membrane potential in SW620 colorectal cancer cells, leading to apoptosis.[4][6] Furthermore, it induces G2/M cell cycle arrest.

| Cell Line | Effect | Concentration/Time |

| SW620 | Increased ROS levels | Dose-dependent |

| SW620 | Decreased mitochondrial membrane potential | Dose-dependent |

| SW620 | Induction of apoptosis | Dose-dependent |

| SW620 | G2/M cell cycle arrest | - |

| Table 2: Cellular effects of this compound on SW620 colorectal cancer cells. |

In Vivo Antitumor Efficacy

In a colorectal cancer cell xenograft model, this compound demonstrated potent antitumor efficacy.[4][6] Importantly, it exhibited a superior safety profile compared to its parent compound, celastrol.[4][6]

Experimental Protocols

PRDX1 Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the peroxidase activity of PRDX1 in a coupled reaction with thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PRDX1

-

Thioredoxin (Trx)

-

Thioredoxin Reductase (TrxR)

-

NADPH

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

-

This compound or other test compounds

Procedure:

-

Prepare a reaction mixture containing Trx, TrxR, and NADPH in the assay buffer.

-

Add PRDX1 to the reaction mixture.

-

Add the test compound (this compound) at various concentrations.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of H₂O₂.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of NADPH oxidation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Colorectal cancer cells (e.g., SW620)

-

Cell culture medium

-

This compound

-

DCFH-DA

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.

-

Quantify the relative ROS levels compared to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Colorectal cancer cells (e.g., SW620)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the ROS assay.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Signaling Pathways and Visualizations

PRDX1's Role in Redox Signaling

PRDX1 is a central node in cellular redox signaling. It scavenges ROS, thereby protecting other proteins from oxidative damage. It also acts as a signal transducer by becoming oxidized itself and then oxidizing target proteins.

Proposed Mechanism of this compound Action

This compound covalently modifies PRDX1, inhibiting its peroxidase activity. This leads to an accumulation of ROS, which in turn causes mitochondrial dysfunction and initiates the apoptotic cascade.

Experimental Workflow for Inhibitor Characterization

The characterization of a PRDX1 inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cellular and in vivo studies.

Conclusion

This compound is a promising selective covalent inhibitor of PRDX1 with potent anti-cancer activity in colorectal cancer models. Its well-defined mechanism of action, involving the induction of ROS and subsequent apoptosis, coupled with its favorable in vivo safety profile, makes it a valuable tool for further research and a potential lead compound for the development of novel cancer therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in the study of PRDX1 inhibition.

References

- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of Urea Derivatives of Celastrol as Selective Peroxiredoxin 1 Inhibitors against Colorectal Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knockout Mouse Models for Peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PRDX1-IN-2: A Technical Guide on its Effects on Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), and its impact on cellular reactive oxygen species (ROS). This document collates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and redox biology.

Quantitative Effects of this compound on Cellular ROS and Mitochondrial Health

This compound has been identified as a potent and selective inhibitor of PRDX1, a key antioxidant enzyme. Its inhibitory action leads to a significant increase in intracellular ROS levels and a subsequent decline in mitochondrial membrane potential, ultimately triggering apoptosis in cancer cells. The quantitative effects of this compound on SW620 human colorectal cancer cells are summarized below.

| Parameter | Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect | Citation |

| PRDX1 Inhibition (IC50) | - | 0.35 | - | 50% inhibition of PRDX1 peroxidase activity. | [1][2] |

| Selectivity (IC50) | - | > 50 | - | Weak inhibitory effects on PRDX2–PRDX6, indicating high selectivity for PRDX1. | [1] |

| Intracellular ROS Levels | SW620 | 0.5, 1, 2 | 48 | Dose-dependent increase in reactive oxygen species. | [2] |

| Mitochondrial Membrane Potential | SW620 | 0.5, 1, 2 | 48 | Dose-dependent decrease in mitochondrial membrane potential. | [1][2] |

| Apoptosis | SW620 | 0.25, 0.5, 1, 2 | 48 | Induction of apoptosis. | [2] |

| Cell Cycle | SW620 | 0.5, 1, 2 | 48 | G2/M phase cell cycle arrest. | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reproducible framework for further investigation.

Cell Culture

-

Cell Line: SW620 human colorectal cancer cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is utilized to quantify intracellular ROS levels.

-

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed SW620 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (0.5, 1, and 2 µM) for 48 hours. Include a vehicle-treated control group.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Normalize the fluorescence intensity of the treated cells to the vehicle-treated control to determine the fold-increase in ROS.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is employed to measure changes in the mitochondrial membrane potential.

-

Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Procedure:

-

Seed SW620 cells in a 96-well plate and treat with this compound (0.5, 1, and 2 µM) for 48 hours.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µg/mL JC-1 staining solution in DMEM for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Measure the red fluorescence (excitation/emission ~585/590 nm) and green fluorescence (excitation/emission ~514/529 nm) using a fluorescence microplate reader.

-

Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the control indicates a loss of mitochondrial membrane potential.

-

Signaling Pathways and Mechanisms of Action

The inhibition of PRDX1 by this compound initiates a cascade of events driven by the accumulation of intracellular ROS. This oxidative stress primarily targets the mitochondria, leading to a disruption of the mitochondrial membrane potential and the activation of the intrinsic apoptotic pathway.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the typical experimental workflow to characterize the effects of this compound on cancer cells.

This compound Induced Apoptotic Signaling Pathway

The inhibition of PRDX1 by this compound leads to an accumulation of ROS, which in turn triggers mitochondrial dysfunction and initiates the intrinsic pathway of apoptosis.

Logical Relationship between PRDX1 Inhibition and Cellular Outcomes

The following diagram outlines the logical progression from the inhibition of PRDX1 to the ultimate cellular fate of apoptosis.

References

The Role of PRDX1-IN-2 in Modulating Mitochondrial Membrane Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin 1 (PRDX1) is a crucial antioxidant enzyme frequently overexpressed in various cancers, contributing to tumor progression and therapeutic resistance by mitigating oxidative stress. Its inhibition presents a promising strategy for cancer therapy. This technical guide delves into the effects of a selective PRDX1 inhibitor, PRDX1-IN-2, on mitochondrial function, with a specific focus on its impact on mitochondrial membrane potential. We will explore the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for assessing these effects.

Introduction to PRDX1 and its Inhibition

Peroxiredoxin 1 (PRDX1) belongs to the family of peroxiredoxins, a ubiquitous group of antioxidant enzymes that catalyze the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite. By detoxifying reactive oxygen species (ROS), PRDX1 plays a critical role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. In the context of cancer, elevated PRDX1 levels help tumor cells survive the high oxidative stress environment characteristic of rapid proliferation and metabolic activity.

This compound is a selective inhibitor of PRDX1 with an IC50 of 0.35 μM.[1] By inhibiting PRDX1, this compound disrupts the antioxidant defense system of cancer cells, leading to an accumulation of ROS. This increase in intracellular ROS can trigger a cascade of events, ultimately culminating in apoptosis. A key event in this process is the disruption of mitochondrial function, particularly the mitochondrial membrane potential.

This compound and its Impact on Mitochondrial Membrane Potential

Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is an early hallmark of apoptosis.

This compound has been shown to decrease the mitochondrial membrane potential in SW620 colorectal cancer cells.[1] This effect is dose-dependent and is likely a direct consequence of the increased intracellular ROS levels induced by PRDX1 inhibition.[1] The accumulation of ROS can damage mitochondrial components, including lipids and proteins, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the dissipation of the proton gradient across the inner mitochondrial membrane, thus reducing the ΔΨm.

Quantitative Data

The following table summarizes the observed effects of this compound on SW620 cells.

| Concentration of this compound | Incubation Time | Effect on Mitochondrial Membrane Potential | Effect on ROS Levels |

| 0.5 - 2 µM | 48 hours | Dose-dependent decrease[1] | Dose-dependent increase[1] |

Note: Specific percentage decreases in mitochondrial membrane potential and fold-increases in ROS levels are not yet available in peer-reviewed literature and are based on vendor-provided information.

Signaling Pathways

The inhibition of PRDX1 by this compound initiates a signaling cascade that leads to mitochondrial dysfunction. A plausible pathway involves the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and the antioxidant enzyme GPX4 (Glutathione Peroxidase 4).

Under normal conditions, PRDX1 can act as a molecular chaperone, protecting NRF2 from degradation. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant genes, including GPX4. GPX4 is a crucial enzyme that detoxifies lipid peroxides and protects cellular membranes, including the mitochondrial membrane, from oxidative damage.

By inhibiting PRDX1, this compound may disrupt the protective interaction between PRDX1 and NRF2, leading to NRF2 degradation. Reduced NRF2 levels would, in turn, decrease the expression of GPX4. Lower GPX4 activity would result in an accumulation of lipid peroxides in the mitochondrial membrane, leading to membrane damage, loss of mitochondrial membrane potential, and ultimately, ferroptosis, a form of iron-dependent programmed cell death.

Signaling Pathway Diagram

Caption: Proposed signaling cascade following PRDX1 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial membrane potential and related cellular events.

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.

Materials:

-

SW620 cells

-

This compound (solubilized in DMSO)

-

JC-1 dye

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Cell culture medium (e.g., DMEM)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed SW620 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours. Include a vehicle control (DMSO).

-

JC-1 Staining:

-

Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Washing:

-

Remove the JC-1 staining solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) channels.

-

Flow Cytometer: Detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Experimental Workflow for JC-1 Assay

References

In-Depth Technical Guide to the Cellular Targets of PRDX1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract